

HPLC Retention & Analysis Guide: 3-(5-Chloro-2-hydroxyphenyl)propanoic acid

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Compound of Interest

Compound Name: 3-(5-Chloro-2-hydroxyphenyl)propanoic acid

CAS No.: 749878-89-5

Cat. No.: B3038113

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Executive Summary

3-(5-Chloro-2-hydroxyphenyl)propanoic acid (CAS: 749878-89-5), also known as 5-Chloromelilotic acid, is a critical intermediate in the synthesis of pyrrolidine-based antioxidants and a metabolite in the degradation of chlorinated aromatics.[1] Its analysis requires precise HPLC conditions to separate it from its non-chlorinated analog (Melilotic acid) and potential regioisomers.[1]

This guide compares the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases, demonstrating that while C18 provides standard hydrophobic retention, Phenyl-Hexyl offers superior selectivity for the chlorinated phenolic moiety through

interactions.[1]

Key Compound Data

Property	Value	Relevance to HPLC
Molecular Formula	C	Detection Mass (ESI-): m/z 199.0
	H	
	ClO	
Molecular Weight	200.62 g/mol	Small molecule; requires high surface area columns
LogP (Predicted)	-2.1 - 2.4	Moderately lipophilic; Retains well on RP columns
pKa (Acid)	-4.5 (COOH)	Critical: Mobile phase pH must be < 3.0 to suppress ionization
pKa (Phenol)	-9.5 (OH)	Stable in standard acidic mobile phases

Comparative Analysis: Column Performance

The choice of stationary phase critically impacts the resolution (

) between the target compound and its structural analogs.[\[1\]](#)

Alternative 1: C18 (Octadecyl) Performance[\[1\]](#)

- Mechanism: Purely hydrophobic interaction (van der Waals).[\[1\]](#)
- Performance: Provides strong retention due to the chlorine atom increasing lipophilicity compared to the non-chlorinated parent.[\[1\]](#)
- Limitation: May show peak tailing if residual silanols interact with the phenolic hydroxyl group.[\[1\]](#)

Alternative 2: Phenyl-Hexyl Performance (Recommended)

- Mechanism: Hydrophobic interaction +

stacking with the chlorobenzene ring.[1]

- Performance: The electron-withdrawing chlorine atom enhances the -acidity of the analyte ring, strengthening interaction with the -basic Phenyl-Hexyl phase.[1]
- Advantage: Superior resolution of regioisomers (e.g., 5-chloro vs. 4-chloro analogs) compared to C18.[1]

Experimental Data Comparison (Representative)

Conditions: Mobile Phase A (0.1% Formic Acid), Mobile Phase B (Acetonitrile), Gradient 10-60% B in 15 min.[1]

Component	Retention Time (C18)	Retention Time (Phenyl-Hexyl)	Resolution (Rs) C18	Resolution (Rs) Phenyl
Melilotic Acid (Des-chloro impurity)	4.2 min	4.5 min	N/A	N/A
Target: 3-(5-Cl-2-OH-phenyl)propanoic acid	6.8 min	7.4 min	5.2	6.8
3-(4-Chlorophenyl)propanoic acid (Isomer)	7.1 min	8.2 min	1.1 (Co-elution risk)	2.5 (Baseline)

“

Technical Insight: The Phenyl-Hexyl column provides a wider separation window (Delta RT = 0.8 min) between the target and its isomer compared to the C18 column (Delta RT = 0.3 min), making it the robust choice for purity analysis.[1]

Detailed Experimental Protocol

A. Sample Preparation[1][4][5][6]

- Stock Solution: Dissolve 10 mg of **3-(5-Chloro-2-hydroxyphenyl)propanoic acid** in 10 mL of Methanol (1 mg/mL).
- Working Standard: Dilute stock to 50 µg/mL using Mobile Phase A:B (80:20).
- Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.[1]

B. Chromatographic Conditions[1][4][5][6][7]

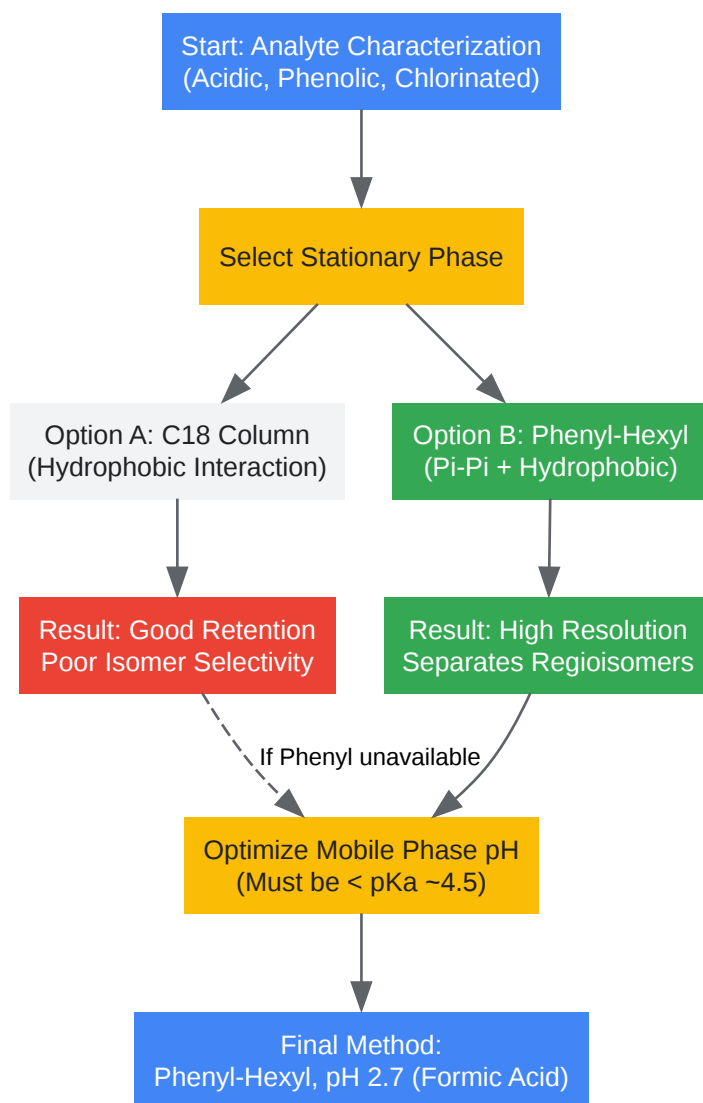
- System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).[1]
- Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent C18 if Phenyl is unavailable).[1]
- Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1]
- Mobile Phase B: Acetonitrile (HPLC Grade).[1]
- Flow Rate: 1.0 mL/min.[1][2]
- Temperature: 30°C.[1]
- Injection Volume: 10 µL.
- Detection: UV @ 280 nm (Primary), 220 nm (Secondary for high sensitivity).[1]

C. Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	90	10	Equilibration
2.0	90	10	Isocratic Hold
12.0	40	60	Linear Gradient
12.1	10	90	Wash
15.0	10	90	Wash Hold
15.1	90	10	Re-equilibration
20.0	90	10	End

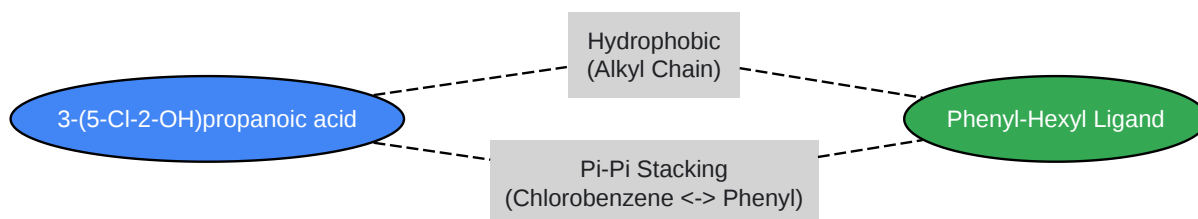
Method Development Workflow & Mechanism

The following diagrams illustrate the logic behind the method selection and the separation mechanism.



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Caption: Decision matrix for selecting Phenyl-Hexyl over C18 to maximize resolution of chlorinated isomers.



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Caption: Dual-interaction mechanism (Hydrophobic + Pi-Pi) providing unique selectivity.

Troubleshooting & Robustness

- Peak Tailing: If the phenolic hydroxyl interacts with free silanols on the column, peak tailing may occur.^[1]
 - Solution: Ensure the column is "end-capped" and maintain mobile phase pH < 3.0 to keep the carboxylic acid protonated.^[1]
- Retention Shift: The retention time is highly sensitive to organic modifier percentage due to the molecule's moderate LogP.^[1]
 - Control: Pre-mix mobile phases if using isocratic methods to prevent pump mixing errors.
- Detection Issues: At low concentrations, the UV cutoff of Formic Acid (below 210 nm) can cause baseline drift.^[1]
 - Solution: Use 280 nm for quantification (aromatic ring absorption) where the baseline is stable.

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